5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
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Description
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C24H18Cl3N3O and its molecular weight is 470.78. The purity is usually 95%.
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Biological Activity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C21H18Cl2N4O, with a molar mass of approximately 409.3 g/mol. The structure features multiple aromatic rings and halogen substituents that are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H18Cl2N4O |
Molar Mass | 409.3 g/mol |
Key Functional Groups | Pyrazole, Carboxamide |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. One study demonstrated that certain pyrazole derivatives inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several studies. In one notable study, derivatives were tested using the carrageenan-induced rat paw edema model, showing significant inhibition of inflammation comparable to standard anti-inflammatory drugs like diclofenac . The presence of chlorinated phenyl groups in the structure appears to enhance this activity.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. A study reported that pyrazole derivatives showed promising results against E. coli and Staphylococcus aureus, suggesting their potential as antibacterial agents . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is closely related to their structural components. Key findings include:
- Chlorine Substituents : The presence of chlorine atoms on the phenyl rings increases lipophilicity and enhances biological activity.
- Aromatic Systems : The arrangement and type of aromatic systems contribute significantly to the compound's ability to interact with biological targets.
- Carboxamide Group : This functional group is critical for enhancing solubility and bioavailability.
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against breast cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Anti-inflammatory Activity
Another research article investigated the anti-inflammatory effects of various pyrazole derivatives using an animal model. The study found that certain compounds led to a reduction in inflammatory markers such as TNF-α and IL-6 by over 70%, demonstrating their potential as therapeutic agents for inflammatory diseases .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3N3O/c1-14-3-9-19(11-15(14)2)28-24(31)21-13-23(16-4-6-17(25)7-5-16)30(29-21)22-10-8-18(26)12-20(22)27/h3-13H,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSBUCVFNRINBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.